1-(Furan-2-ylmethyl)piperidin-4-amine
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Overview
Description
1-(Furan-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H16N2O. It consists of a piperidine ring substituted with a furan-2-ylmethyl group at the nitrogen atom and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine with furan-2-carbaldehyde under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Piperidine is reacted with furan-2-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The furan ring and piperidine moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
1-(Furan-2-ylmethyl)piperidin-4-one: Contains a ketone group instead of an amine group.
1-(Furan-2-ylmethyl)piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
1-(Furan-2-ylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOJZOPKEIBEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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